molecular formula C25H19F3N4O4S2 B303502 2-[(4Z)-5-oxo-1-phenyl-4-[[2-(trifluoromethyl)phenyl]methylidene]imidazol-2-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide

2-[(4Z)-5-oxo-1-phenyl-4-[[2-(trifluoromethyl)phenyl]methylidene]imidazol-2-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide

Cat. No. B303502
M. Wt: 560.6 g/mol
InChI Key: UMOWHAANBQVTKZ-STZFKDTASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4Z)-5-oxo-1-phenyl-4-[[2-(trifluoromethyl)phenyl]methylidene]imidazol-2-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide, also known as compound 1, is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-[(4Z)-5-oxo-1-phenyl-4-[[2-(trifluoromethyl)phenyl]methylidene]imidazol-2-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide 1 is not fully understood. However, studies have shown that it inhibits the activity of several key enzymes involved in cancer cell proliferation and bacterial growth. Additionally, 2-[(4Z)-5-oxo-1-phenyl-4-[[2-(trifluoromethyl)phenyl]methylidene]imidazol-2-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide 1 has been shown to modulate the immune response and reduce inflammation, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
Compound 1 has been shown to exhibit several biochemical and physiological effects. In cancer cells, it inhibits cell proliferation and induces apoptosis, leading to cell death. In bacterial cells, it inhibits cell growth and disrupts cellular metabolism, leading to cell death. Additionally, 2-[(4Z)-5-oxo-1-phenyl-4-[[2-(trifluoromethyl)phenyl]methylidene]imidazol-2-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide 1 has been shown to reduce inflammation by modulating the immune response and inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-[(4Z)-5-oxo-1-phenyl-4-[[2-(trifluoromethyl)phenyl]methylidene]imidazol-2-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide 1 is its potent antitumor and antibacterial activity, making it a promising candidate for cancer therapy and antibiotic development. Additionally, its anti-inflammatory activity makes it a potential candidate for the treatment of inflammatory diseases. However, one of the limitations of 2-[(4Z)-5-oxo-1-phenyl-4-[[2-(trifluoromethyl)phenyl]methylidene]imidazol-2-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide 1 is its limited solubility in aqueous solutions, which may affect its efficacy in some experimental settings.

Future Directions

There are several future directions for the research and development of 2-[(4Z)-5-oxo-1-phenyl-4-[[2-(trifluoromethyl)phenyl]methylidene]imidazol-2-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide 1. One potential direction is to investigate its efficacy in combination with other chemotherapeutic agents for the treatment of cancer. Additionally, further studies are needed to elucidate its mechanism of action and identify potential targets for drug development. Furthermore, studies are needed to optimize its solubility and bioavailability for use in clinical settings. Overall, 2-[(4Z)-5-oxo-1-phenyl-4-[[2-(trifluoromethyl)phenyl]methylidene]imidazol-2-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide 1 shows great promise as a potential therapeutic agent for the treatment of cancer, bacterial infections, and inflammatory diseases.

Synthesis Methods

The synthesis of 2-[(4Z)-5-oxo-1-phenyl-4-[[2-(trifluoromethyl)phenyl]methylidene]imidazol-2-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide 1 involves a multi-step process that begins with the reaction of 2-mercapto-N-(4-sulfamoylphenyl)acetamide with 4-(2-bromoethyl)benzaldehyde to form an intermediate. This intermediate is then subjected to a condensation reaction with 2-(trifluoromethyl)benzaldehyde and imidazole-4,5-dicarboxylic acid to form the final product, 2-[(4Z)-5-oxo-1-phenyl-4-[[2-(trifluoromethyl)phenyl]methylidene]imidazol-2-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide 1. The synthesis of 2-[(4Z)-5-oxo-1-phenyl-4-[[2-(trifluoromethyl)phenyl]methylidene]imidazol-2-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide 1 has been optimized to yield high purity and yield, making it suitable for scientific research applications.

Scientific Research Applications

Compound 1 has been studied extensively for its potential therapeutic applications. It has been shown to exhibit potent antitumor activity in vitro and in vivo, making it a promising candidate for cancer therapy. Additionally, 2-[(4Z)-5-oxo-1-phenyl-4-[[2-(trifluoromethyl)phenyl]methylidene]imidazol-2-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide 1 has been shown to inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), making it a potential antibiotic agent. Furthermore, 2-[(4Z)-5-oxo-1-phenyl-4-[[2-(trifluoromethyl)phenyl]methylidene]imidazol-2-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide 1 has been shown to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.

properties

Product Name

2-[(4Z)-5-oxo-1-phenyl-4-[[2-(trifluoromethyl)phenyl]methylidene]imidazol-2-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide

Molecular Formula

C25H19F3N4O4S2

Molecular Weight

560.6 g/mol

IUPAC Name

2-[(4Z)-5-oxo-1-phenyl-4-[[2-(trifluoromethyl)phenyl]methylidene]imidazol-2-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide

InChI

InChI=1S/C25H19F3N4O4S2/c26-25(27,28)20-9-5-4-6-16(20)14-21-23(34)32(18-7-2-1-3-8-18)24(31-21)37-15-22(33)30-17-10-12-19(13-11-17)38(29,35)36/h1-14H,15H2,(H,30,33)(H2,29,35,36)/b21-14-

InChI Key

UMOWHAANBQVTKZ-STZFKDTASA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=CC=C3C(F)(F)F)/N=C2SCC(=O)NC4=CC=C(C=C4)S(=O)(=O)N

SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC=C3C(F)(F)F)N=C2SCC(=O)NC4=CC=C(C=C4)S(=O)(=O)N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC=C3C(F)(F)F)N=C2SCC(=O)NC4=CC=C(C=C4)S(=O)(=O)N

Origin of Product

United States

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